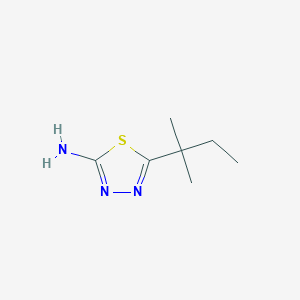

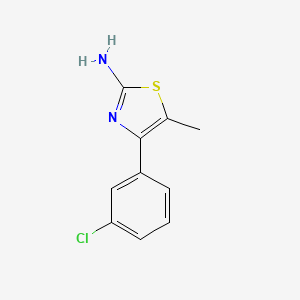

5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

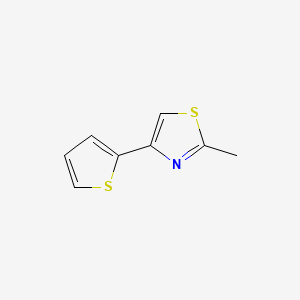

5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine (5-DMPT) is an organic compound that belongs to the thiadiazole class of heterocyclic compounds. It is an amine derivative of thiadiazole and is used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. 5-DMPT has been the subject of numerous studies and has been found to possess a variety of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-DMPT.

Aplicaciones Científicas De Investigación

Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated significant biological activities. Some compounds exhibited high DNA protective ability, strong antimicrobial activity, and cytotoxicity on cancer cell lines (Gür et al., 2020).

Synthesis and Characterization for Biological Activity : 5-Phenyl-1,3,4-thiadiazole-2-amine and its derivatives were synthesized for biological screening. These compounds showed potential for biological applications (Kumar et al., 2013).

Crystal Structure Analysis : The crystal structure of a related compound, 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, was determined, providing insights into molecular configurations important for research and development (Malinovskii et al., 2000).

Ultrasound-Assisted Synthesis : An ultrasound-assisted method for synthesizing thiadiazole derivatives was explored, demonstrating increased efficiency and potential for novel applications (Erdogan, 2018).

Spectral and X-ray Studies : Thiadiazol-2-amine derivatives were synthesized and analyzed using spectral and X-ray methods, contributing to a better understanding of their molecular structures (Dani et al., 2013).

Noncovalent Interactions Assessment : Research on adamantane-thiadiazole derivatives revealed insights into noncovalent interactions crucial for drug design and molecular engineering (El-Emam et al., 2020).

Antimicrobial Activity of Novel Derivatives : Synthesis of novel thiadiazole derivatives and their antimicrobial activities were investigated, highlighting the potential of these compounds in therapeutic applications (Farghaly et al., 2011).

Novel Synthesis Approaches : A new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives was developed, offering a safer and more efficient approach for compound production (Kokovina et al., 2021).

Propiedades

IUPAC Name |

5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-4-7(2,3)5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIWBDUUQYFUBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355268 |

Source

|

| Record name | 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89881-38-9 |

Source

|

| Record name | 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)